molecular formula C16H9Cl2FN2OS B2653600 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one CAS No. 722465-80-7

5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one

Cat. No. B2653600
CAS RN: 722465-80-7
M. Wt: 367.22
InChI Key: OSMGJNMAUTVZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one, also known as DBFIT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Cytotoxic Activities Against Cancer Cell Lines

The synthesis of novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones, including derivatives similar to the chemical of interest, has been reported. These compounds were evaluated for their cytotoxic activities against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines. The design was inspired by the structural and pharmacophore analyses of known inhibitors like fluorouracil (5-FU), aiming to match the structural features beneficial for cytotoxic activity. The synthesized derivatives demonstrated good binding interactions towards cyclin-dependent kinase 2, with one compound exhibiting potent cytotoxic activities with IC50 values of 4.30, 5.53, and 9.43 μM against MCF-7, HepG2, and A549, respectively, indicating their potential as anticancer agents (Khodair et al., 2021).

Antimicrobial Activity

A series of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives were synthesized and tested for their antibacterial and antifungal activities. These compounds showed moderate in vitro activities against tested microorganisms, highlighting their potential as antimicrobial agents (Patil et al., 2011).

Exploration as Inhibitors of the Cytolytic Protein Perforin

Investigations into novel 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the lymphocyte-expressed pore-forming protein perforin have been conducted. Some compounds showed excellent activity at nontoxic concentrations to the killer cells, significantly improving upon previous classes of inhibitors in terms of potency and solubility. These findings suggest a potential role in modulating immune responses or as therapeutic agents in diseases where perforin-mediated cytotoxicity is implicated (Spicer et al., 2013).

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives were synthesized and their in vivo anticancer and antiangiogenic effects were evaluated against transplantable mouse tumor models. The compounds significantly reduced ascites tumor volume, cell number, and increased the lifespan of tumor-bearing mice while also suppressing tumor-induced endothelial proliferation. This suggests their potential as anticancer therapy candidates capable of inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

properties

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FN2OS/c17-10-6-5-9(7-11(10)18)8-13-15(22)21(16(23)20-13)14-4-2-1-3-12(14)19/h1-8H,(H,20,23)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMGJNMAUTVZKV-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/NC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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